Vorumotide

WT1 epitope mapping peptide vaccine characterization immunogenicity research

Select Vorumotide for its exact WT1(328-349) sequence, avoiding confounders in multivalent vaccines. This single-entity immunotherapeutic ensures reproducible CD8+ T-cell epitope mapping and HLA-restriction studies.

Molecular Formula C114H181N39O29S2
Molecular Weight 2626.0 g/mol
Cat. No. B13910347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVorumotide
Molecular FormulaC114H181N39O29S2
Molecular Weight2626.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)CNC(=O)C6CCCN6
InChIInChI=1S/C114H181N39O29S2/c1-60(2)41-77(101(171)141-75(31-32-88(118)158)99(169)142-76(33-40-184-6)100(170)147-82(46-66-50-125-58-133-66)106(176)152-85(54-154)109(179)140-73(25-17-38-128-113(120)121)95(165)136-71(22-11-14-35-116)97(167)148-83(47-67-51-126-59-134-67)108(178)153-92(62(5)156)112(182)131-53-91(161)162)144-105(175)81(45-65-49-124-57-132-65)149-110(180)86(55-155)151-102(172)78(42-61(3)4)143-96(166)72(23-12-15-36-117)138-103(173)79(43-63-19-8-7-9-20-63)146-104(174)80(44-64-27-29-68(157)30-28-64)145-98(168)74(26-18-39-129-114(122)123)137-94(164)70(21-10-13-34-115)139-107(177)84(48-89(119)159)150-111(181)87(56-183)135-90(160)52-130-93(163)69-24-16-37-127-69/h7-9,19-20,27-30,49-51,57-62,69-87,92,127,154-157,183H,10-18,21-26,31-48,52-56,115-117H2,1-6H3,(H2,118,158)(H2,119,159)(H,124,132)(H,125,133)(H,126,134)(H,130,163)(H,131,182)(H,135,160)(H,136,165)(H,137,164)(H,138,173)(H,139,177)(H,140,179)(H,141,171)(H,142,169)(H,143,166)(H,144,175)(H,145,168)(H,146,174)(H,147,170)(H,148,167)(H,149,180)(H,150,181)(H,151,172)(H,152,176)(H,153,178)(H,161,162)(H4,120,121,128)(H4,122,123,129)/t62-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,92+/m1/s1
InChIKeyHCCZDMNKKFBMNE-RCCHGGDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vorumotide (WT1 Peptide Vaccine) Procurement Guide: Immuno-Oncology Research Candidate Overview


Vorumotide (CAS 935395-34-9) is a synthetic peptide immunotherapeutic comprising amino acid residues 328–349 of the human Wilms tumor protein (WT33), with the primary amino acid sequence Pro-Gly-Cys-Asn-Lys-Arg-Tyr-Phe-Lys-Leu-Ser-His-Leu-Gln-Met-His-Ser-Arg-Lys-His-Thr-Gly (molecular weight 2626.03 g/mol, molecular formula C114H181N39O29S2) [1]. Vorumotide functions as an active immunotherapeutic agent designed to elicit WT1-specific T-cell responses against malignancies overexpressing the WT1 tumor-associated antigen, which is highly expressed across a broad spectrum of hematological malignancies and solid tumors [2]. WT1 was ranked as the highest priority target antigen for cancer immunotherapy in a 2009 National Cancer Institute pilot prioritization study [3]. Preclinical and clinical investigations of WT1 peptide vaccines have demonstrated safety, immunogenicity, and evidence of clinical activity across multiple cancer types, including acute myeloid leukemia, malignant pleural mesothelioma, glioblastoma, and ovarian cancer [4].

Why Vorumotide Cannot Be Substituted with Alternative WT1 Vaccine Candidates in Research Applications


WT1-targeted immunotherapeutics are not interchangeable research tools. The WT1 protein contains multiple immunogenic epitopes across its 449-amino acid sequence, and different WT1-derived peptides elicit fundamentally distinct T-cell response profiles [1]. Vorumotide represents a specific, precisely defined 22-mer peptide (WT33 residues 328–349) with a single, unambiguous primary sequence [2]. In contrast, clinically advanced comparators such as galinpepimut-S (GPS) are multivalent formulations comprising four distinct WT1 peptide chains—including both native and heteroclitic (sequence-modified) peptides—designed to stimulate both CD4+ and CD8+ T-cell responses across a broad range of HLA types [3]. The immunogenicity, HLA restriction profile, and mechanism of action differ fundamentally between these constructs. Research reproducibility demands precise compound specification: substituting Vorumotide with an alternative WT1 peptide vaccine introduces uncontrolled variables in epitope presentation, T-cell activation breadth, and downstream immunological readouts [4]. For investigators studying specific WT1 epitope biology or conducting controlled comparative immunogenicity studies, the exact peptide identity is non-negotiable.

Vorumotide Comparative Evidence: Differentiating Features vs. Multivalent WT1 Vaccines


Precise Epitope Identity: Vorumotide as a Single-Defined WT33 (328-349) Peptide vs. Multivalent Heteroclitic Formulations

Vorumotide is unambiguously defined as a single 22-amino acid peptide corresponding exactly to residues 328-349 of the human Wilms tumor protein (WT33), with the sequence Pro-Gly-Cys-Asn-Lys-Arg-Tyr-Phe-Lys-Leu-Ser-His-Leu-Gln-Met-His-Ser-Arg-Lys-His-Thr-Gly [1]. In contrast, galinpepimut-S is a tetravalent formulation containing four distinct WT1-derived peptide chains, including two heteroclitic (sequence-modified) peptides engineered to enhance immunogenicity and broaden HLA coverage—specifically one CD8+ T-cell stimulating peptide, two CD4+ T-cell stimulating peptides, and one dual CD4+/CD8+ stimulating modified peptide [2]. The molecular definitional difference has direct research implications: Vorumotide enables precise epitope-specific immunological interrogation, whereas multivalent formulations produce polyepitopic responses that cannot be deconvoluted to individual peptide contributions.

WT1 epitope mapping peptide vaccine characterization immunogenicity research

HLA Restriction Profile: Vorumotide as HLA Class I-Restricted vs. Non-HLA-Restricted Multivalent Comparators

The early generation of WT1 peptide vaccines, including the class to which Vorumotide belongs (single HLA class I-restricted peptides), demonstrated clinical activity but were limited by HLA-type eligibility restrictions [1]. Galinpepimut-S was specifically engineered as a non-HLA-restricted vaccine to overcome this limitation, designed to access a broad range of HLA types across diverse patient populations [2]. While this engineering advantage is clinically relevant, the HLA-restricted nature of Vorumotide confers distinct research utility: it enables controlled studies of HLA-A*0201 or HLA-A*2402 restricted T-cell responses with minimized confounding from concurrent CD4+ epitope stimulation or heteroclitic peptide cross-reactivity. Phase I/II trials of early HLA class I WT1 peptide vaccines demonstrated safety and clinical activity; subsequent addition of HLA class II peptides resulted in improved clinical outcomes [1].

HLA restriction T-cell epitope antigen presentation

Molecular Definition and Reproducibility: Single-Defined Peptide vs. Polypeptide Mixture Complexity

Vorumotide (C114H181N39O29S2, MW 2626.03 g/mol) is a chemically defined single molecular entity with a specific CAS registry number (935395-34-9) and a unique InChIKey [1]. Galinpepimut-S comprises four distinct peptide chains of varying lengths and sequences, including both native WT1 sequences and heteroclitic variants with deliberate amino acid substitutions [2]. The single-entity nature of Vorumotide enables definitive analytical characterization via HPLC and mass spectrometry with a single expected molecular ion, unambiguous batch-to-batch comparability, and simplified stability monitoring. Multivalent formulations require multi-component analytical methods and present more complex impurity profiling challenges.

peptide synthesis quality control reproducibility

Vorumotide Research Applications: Optimal Use Cases Based on Product Differentiation Evidence


WT1 Epitope-Specific Immunology Research

Investigators conducting precise epitope mapping studies of WT1-specific T-cell responses should select Vorumotide due to its unambiguous identity as a single defined 22-mer peptide corresponding exactly to WT33 residues 328–349 [1]. Unlike multivalent WT1 vaccine formulations containing multiple native and heteroclitic peptides [2], Vorumotide enables researchers to attribute observed immunological effects to a specific, known WT1 sequence without confounding from concurrent stimulation by other WT1 epitopes or sequence-modified variants. This makes Vorumotide particularly valuable for studies characterizing T-cell receptor recognition, HLA restriction element identification, and antigen processing pathway analysis of this specific WT1 region.

Controlled Comparative Immunogenicity Studies

Research programs evaluating the relative immunogenicity of different WT1 peptide vaccine constructs or delivery platforms require a well-characterized reference peptide with defined sequence and known immunological properties. Vorumotide provides a single-entity baseline comparator for studies investigating novel WT1 vaccine formulations, adjuvant combinations, or delivery systems [1]. The HLA class I-restricted nature of early-generation WT1 peptides such as Vorumotide enables controlled investigation of CD8+ T-cell responses without the confounding effects of concurrent CD4+ epitope stimulation, which is a documented variable in multivalent formulations [3].

Analytical Method Development and Quality Control Reference

The single defined molecular entity of Vorumotide (C114H181N39O29S2, MW 2626.03 g/mol, CAS 935395-34-9) makes it an ideal candidate for developing and validating analytical methods for peptide vaccine characterization [4]. Researchers can establish HPLC purity methods, mass spectrometry identification protocols, and stability-indicating assays against a single expected molecular profile, whereas multivalent WT1 formulations require more complex multi-component analytical strategies. Vorumotide can serve as a system suitability reference standard or positive control in assays designed to detect and quantify WT1 peptide immunogens.

Translational Preclinical Studies Requiring Defined Immunogen

Preclinical in vivo studies investigating WT1 vaccine immunogenicity in HLA-transgenic mouse models require precisely defined immunogens to enable mechanistic interpretation of results. Vorumotide's defined sequence and HLA class I-restricted profile facilitate correlation between vaccine administration and specific CD8+ T-cell responses against the WT1(328-349) epitope [1]. While the broader clinical development of WT1 vaccines has advanced toward multivalent, non-HLA-restricted constructs such as galinpepimut-S, which demonstrated a 1-year progression-free survival rate of 70% in combination with nivolumab in ovarian cancer [5], Vorumotide remains a valuable tool for focused mechanistic investigations where the confounding variables of multivalency and heteroclitic modification must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vorumotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.